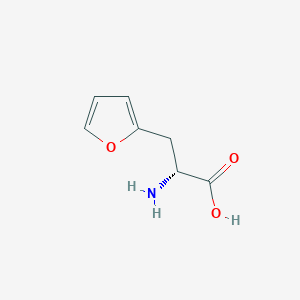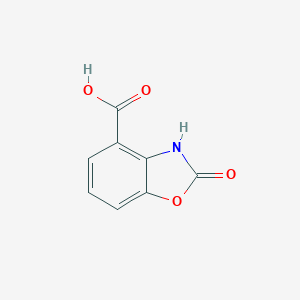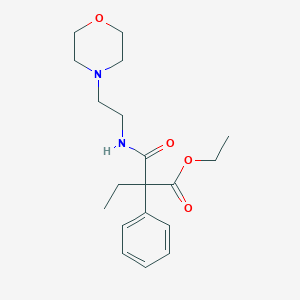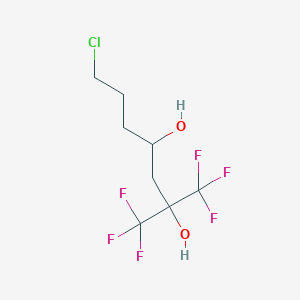
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate, also known as MTOC, is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a derivative of artemisinin, a natural product extracted from the plant Artemisia annua, which has been used for centuries in traditional Chinese medicine to treat fever and malaria. MTOC has been found to possess potent antimalarial, anticancer, and anti-inflammatory properties, making it a promising candidate for further research and development.
作用機序
The mechanism of action of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is not fully understood, but studies have shown that it may act through several different pathways. In the case of antimalarial activity, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is thought to act by generating reactive oxygen species (ROS) that damage the parasite's cell membrane and other cellular components. In the case of anticancer activity, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is thought to induce apoptosis by activating various signaling pathways and inhibiting cell proliferation.
生化学的および生理学的効果
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to have several biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the induction of apoptosis. Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has also been found to have anti-inflammatory effects, with studies showing that it inhibits the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One advantage of using Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate in lab experiments is its potency and selectivity, which allows for the study of specific cellular pathways and processes. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is relatively easy to synthesize and purify, making it a readily available compound for researchers. However, one limitation of using Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is its instability, which can lead to degradation and loss of activity over time. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate. One direction is the development of new synthetic methods for Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate that are more efficient and cost-effective. Another direction is the study of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate's potential applications in the treatment of other diseases, such as cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate and its potential side effects and toxicity. Overall, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate is a promising compound that has the potential to make significant contributions to various fields of research.
合成法
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate can be synthesized through a multistep process involving the reaction of artemisinin with various reagents. One common method involves the reaction of artemisinin with ethyl diazoacetate, followed by acid hydrolysis and esterification to yield Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate. This method has been optimized for high yield and purity and has been used in many studies involving Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate.
科学的研究の応用
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been extensively studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to possess potent antimalarial activity, with studies showing that it is effective against drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has also been found to possess anticancer properties, with studies showing that it induces apoptosis (programmed cell death) in various cancer cell lines. Additionally, Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
105949-86-8 |
|---|---|
製品名 |
Methyl 3-methyl-1,2,4-trioxolane-3-carboxylate |
分子式 |
C5H8O5 |
分子量 |
148.11 g/mol |
IUPAC名 |
methyl 3-methyl-1,2,4-trioxolane-3-carboxylate |
InChI |
InChI=1S/C5H8O5/c1-5(4(6)7-2)8-3-9-10-5/h3H2,1-2H3 |
InChIキー |
IQYPEYMRXVZADC-UHFFFAOYSA-N |
SMILES |
CC1(OCOO1)C(=O)OC |
正規SMILES |
CC1(OCOO1)C(=O)OC |
同義語 |
1,2,4-Trioxolane-3-carboxylicacid,3-methyl-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



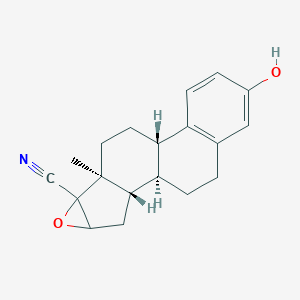
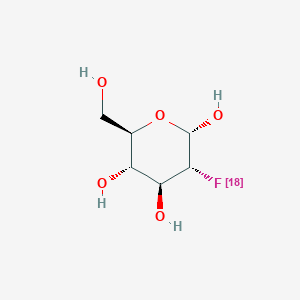
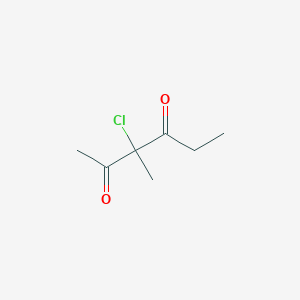
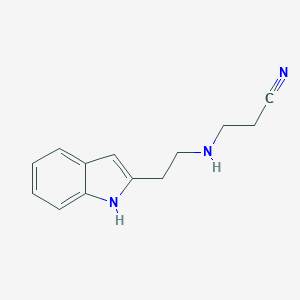
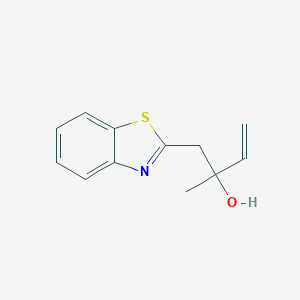
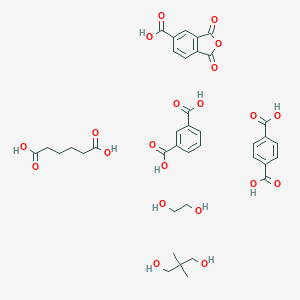
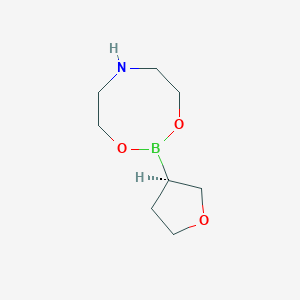
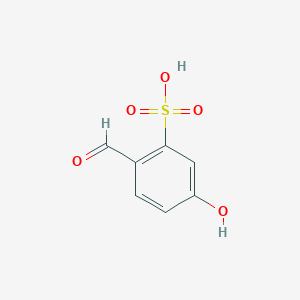
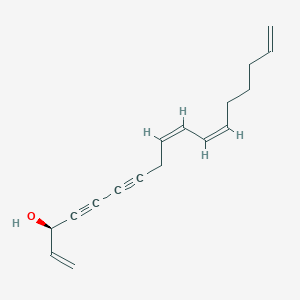
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)
